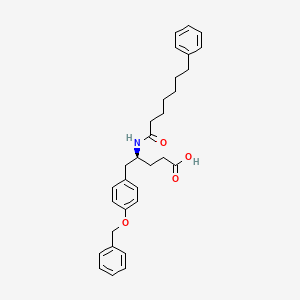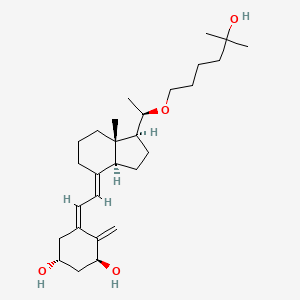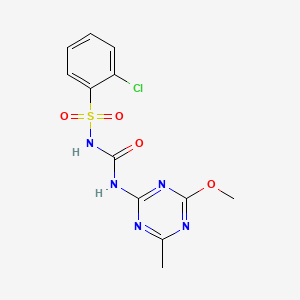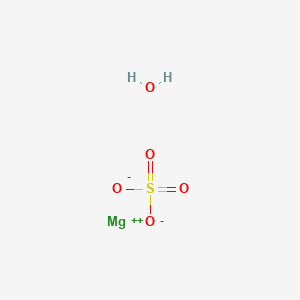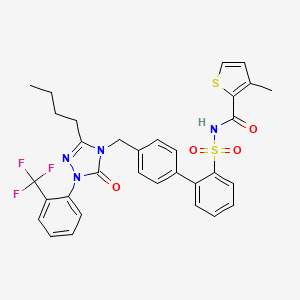
L-161,982
Vue d'ensemble
Description
L-161,982 is a synthetic organic compound known for its role as a selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of inflammation and cancer research .
Applications De Recherche Scientifique
L-161,982 has a wide range of scientific research applications:
Inflammation Research: It is used to study the role of the EP4 receptor in inflammatory processes.
Cancer Research: The compound inhibits prostaglandin E2-induced proliferation in various cancer cell lines, making it a valuable tool for cancer research.
Antimicrobial Activity: Recent studies have demonstrated that this compound has antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
Bone Research: This compound has been shown to suppress prostaglandin E2-induced bone formation in rats.
Mécanisme D'action
L-161,982 exerts its effects primarily by antagonizing the EP4 receptor, which is involved in various physiological processes, including inflammation and bone metabolism. The compound blocks the binding of prostaglandin E2 to the EP4 receptor, thereby inhibiting downstream signaling pathways such as the extracellular signal-regulated kinase (ERK) phosphorylation .
Interestingly, this compound also exhibits antimicrobial activity through a mechanism independent of EP4 receptor inhibition. It inhibits the electron transport chain in bacteria, leading to reduced ATP production and antimicrobial effects .
Analyse Biochimique
Biochemical Properties
L-161,982 is a potent EP4 receptor antagonist, selective over all other prostanoid receptor family members . It interacts with the EP4 receptor, a G-protein-coupled receptor, and blocks its activation . This interaction inhibits the downstream signaling pathways activated by the EP4 receptor, leading to various biochemical effects .
Cellular Effects
In cellular contexts, this compound has been shown to block PGE2-induced ERK phosphorylation and cell proliferation in HCA-7 colon cancer cells . It also reduces microbial burden and provides significant protection against lethality in models of Staphylococcus aureus monomicrobial and polymicrobial intra-abdominal infection .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the EP4 receptor, which blocks the downstream signaling pathways activated by this receptor . This includes the suppression of PGE2-stimulated bone formation, blocking of cell proliferation, and reversal of the anti-inflammatory action of PGE2 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been reported to reduce arthritis scores, joint swellings, and less hyperplasia in the connective tissue of the articular cavity in collagen-induced arthritis (CIA) mice model .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study using a collagen-induced arthritis (CIA) mice model, it was found that a dosage of 5 mg/kg of this compound administered once a day for 2 weeks resulted in a reduction of ankle joint inflammation .
Metabolic Pathways
It is known that it interacts with the EP4 receptor, which is involved in various metabolic processes, including lipid metabolism .
Transport and Distribution
It is soluble in DMSO, suggesting that it may be able to cross cell membranes and distribute within cells .
Méthodes De Préparation
The synthesis of L-161,982 involves multiple steps, starting with the preparation of the core triazole structure. The synthetic route typically includes the following steps:
Formation of the Triazole Core: The triazole core is synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound.
Functionalization: The triazole core is then functionalized with various substituents to achieve the desired chemical structure
Final Assembly: The final step involves the coupling of the functionalized triazole core with a thiophene carboxamide derivative to form this compound
Analyse Des Réactions Chimiques
L-161,982 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide and triazole moieties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
L-161,982 is unique in its dual role as an EP4 receptor antagonist and an antimicrobial agent. Similar compounds include:
EP4-IN-1: Another potent EP4 receptor antagonist with anti-tumor and anti-inflammatory activities.
AMX12006: A selective EP4 antagonist with cytotoxic and antitumor activity.
Vidupiprant: A dual antagonist of the prostanoid D receptor and CRTH2, used in asthma research.
Compared to these compounds, this compound stands out due to its additional antimicrobial properties, making it a versatile tool in both inflammation and infection research.
Propriétés
IUPAC Name |
N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29F3N4O4S2/c1-3-4-13-28-36-39(26-11-7-6-10-25(26)32(33,34)35)31(41)38(28)20-22-14-16-23(17-15-22)24-9-5-8-12-27(24)45(42,43)37-30(40)29-21(2)18-19-44-29/h5-12,14-19H,3-4,13,20H2,1-2H3,(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDNKTXNUZFVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)C4=C(C=CS4)C)C5=CC=CC=C5C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29F3N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433324 | |
| Record name | L-161,982 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147776-06-5 | |
| Record name | N-[[4′-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1′-biphenyl]-2-yl]sulfonyl]-3-methyl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147776-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-161,982 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



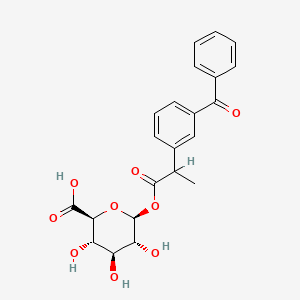
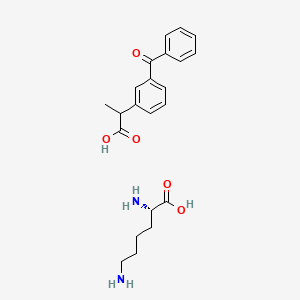
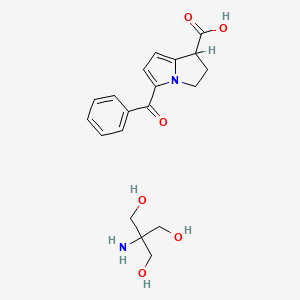

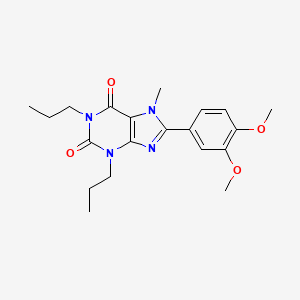
![Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1673622.png)
![3-(3-{4-[3-(beta-D-glucopyranosyloxy)-5-isopropyl-1Hpyrazol-4-ylmethyl]-3-methylphenoxy}propylamino)propionamide](/img/structure/B1673625.png)
